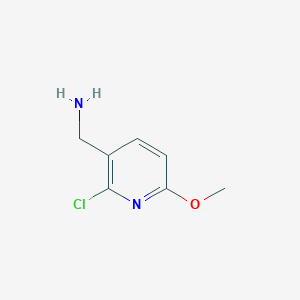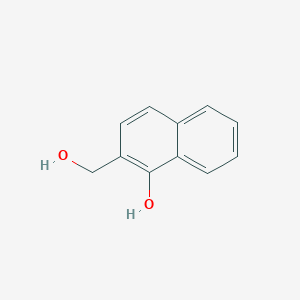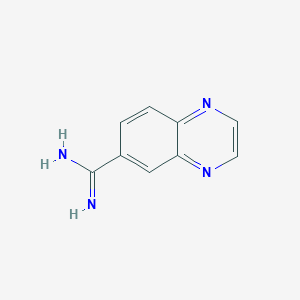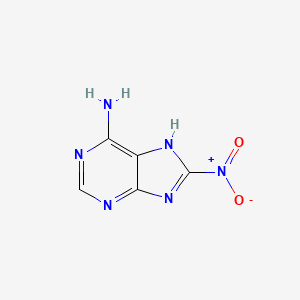
2,5-Dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxychroman-4-one is a heterocyclic compound that belongs to the class of oxygen-containing heterocycles. It is a derivative of chroman-4-one, which is a significant structural entity in medicinal chemistry. The compound is known for its diverse biological activities and is used as a building block in the synthesis of various medicinal compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxychroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods: The focus is on achieving high yields and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dihydroxychroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted chroman-4-one derivatives, which exhibit a wide range of biological activities .
Applications De Recherche Scientifique
2,5-Dihydroxychroman-4-one has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2,5-Dihydroxychroman-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes, leading to altered metabolic pathways and therapeutic effects. For example, it may inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators, contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the hydroxyl groups at positions 2 and 5, leading to different biological activities.
Flavanone: Similar structure but with a different arrangement of hydroxyl groups.
Isoflavone: Contains a different core structure but shares some biological activities.
Uniqueness: 2,5-Dihydroxychroman-4-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
55818-37-6 |
|---|---|
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
2,5-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H8O4/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-3,8,10,12H,4H2 |
Clé InChI |
SFJMPMHMKPKFLE-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC(=C2C1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)






